[(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]-methanol hydrochloride
CAS No.: 1217842-07-3
VCID: VC2981527
Molecular Formula: C12H18ClNO
Molecular Weight: 227.73 g/mol
* For research use only. Not for human or veterinary use.
![[(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]-methanol hydrochloride - 1217842-07-3](/images/structure/VC2981527.png)
Description |
[(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]-methanol hydrochloride is a compound of significant interest in both chemical and pharmacological research. It is a hydrochloride salt form of [(3S,4R)-4-methyl-4-phenylpyrrolidin-3-yl]methanol, which is a chiral pyrrolidine derivative. The compound's unique stereochemistry at the 3 and 4 positions of the pyrrolidine ring contributes to its biological activity and chemical properties. Synthesis and Chemical ReactionsThe synthesis of [(3S,4R)-4-methyl-4-phenylpyrrolidin-3-yl]methanol typically involves maintaining stereochemistry throughout several key steps to ensure the production of the desired enantiomer. The compound can undergo various chemical reactions, highlighting its versatility in synthetic organic chemistry. Biological Activity and ApplicationsThe mechanism of action for [(3S,4R)-4-methyl-4-phenylpyrrolidin-3-yl]methanol involves interactions with specific molecular targets such as enzymes or receptors. Its stereochemistry allows it to fit into active sites effectively, modulating their activity. This interaction may lead to various biological effects, including enzyme inhibition or activation, receptor agonism or antagonism, and alterations in cellular signaling pathways. Research and Use[(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]-methanol hydrochloride is used in research settings, particularly in proteomics and medicinal chemistry, due to its unique stereochemical properties. It serves as a valuable building block in organic synthesis and is studied for its potential therapeutic applications . Availability and IdentificationThe compound is available from various chemical suppliers and can be identified by its CAS number (1217842-07-3) and PubChem CID (46737001) . It is also known by several synonyms, including [(3S,4R)-4-methyl-4-phenylpyrrolidin-3-yl]methanol hydrochloride and ((3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl)methanol hydrochloride . |
---|---|
CAS No. | 1217842-07-3 |
Product Name | [(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]-methanol hydrochloride |
Molecular Formula | C12H18ClNO |
Molecular Weight | 227.73 g/mol |
IUPAC Name | [(3S,4R)-4-methyl-4-phenylpyrrolidin-3-yl]methanol;hydrochloride |
Standard InChI | InChI=1S/C12H17NO.ClH/c1-12(9-13-7-11(12)8-14)10-5-3-2-4-6-10;/h2-6,11,13-14H,7-9H2,1H3;1H/t11-,12-;/m0./s1 |
Standard InChIKey | WPSZEJKUHXRYDW-FXMYHANSSA-N |
Isomeric SMILES | C[C@]1(CNC[C@H]1CO)C2=CC=CC=C2.Cl |
SMILES | CC1(CNCC1CO)C2=CC=CC=C2.Cl |
Canonical SMILES | CC1(CNCC1CO)C2=CC=CC=C2.Cl |
PubChem Compound | 46737001 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume